(+/-)-Lupanine dihydrochloride
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Overview
Description
Lupanine dihydrochloride, (+/-)- is a bioactive chemical.
Scientific Research Applications
Biosynthesis and Chemical Transformations
(+/-)-Lupanine dihydrochloride, as a lupin alkaloid, is significant in the biosynthesis and chemical transformation of various compounds. Saito et al. (1989) isolated (+)-5,6-dehydrolupanine, a key intermediate in lupin alkaloid biosynthesis, from Thermopsis chinensis, determining its absolute configuration (Saito et al., 1989). Additionally, Marion and Leonard (1951) prepared two new dehydrolupanines and provided insights into the stereochemistry of C15 lupin alkaloids (Marion & Leonard, 1951).
Industrial and Environmental Applications
Esteves et al. (2022) explored lupanine's use in the pharma industry as a building block or precursor in the synthesis of sparteine, highlighting its presence in lupin bean processing wastewaters. They developed molecularly imprinted polymers (MIPs) for lupanine purification, showcasing an eco-friendly strategy to improve industrial sustainability (Esteves et al., 2022). Parmaki et al. (2020) introduced a microbial approach for the production of enantiopure lupanine, presenting an environmentally friendly process for lupanine resolution, which has implications for industrial wastewater valorization (Parmaki et al., 2020).
Alkaloid Degradation and Biodegradation
Hopper, Rogoziński, and Toczko (1991) studied lupanine 17-hydroxylase, an enzyme involved in the bacterial degradation of lupanine, providing insights into the degradation pathways of this alkaloid (Hopper et al., 1991). Parmaki et al. (2018) further explored the bioconversion of lupanine, comparing the efficiency of newly isolated strains in lupanine degradation, which is significant for developing alkaloid valorization processes (Parmaki et al., 2018).
Alkaloid Composition and Pharmacology
Yovo et al. (1984) investigated the pharmacological properties of lupanine, comparing it with sparteine. They studied its ganglioplegic activities and affinity for cholinergic receptors, suggesting differences in bioavailability and pharmacokinetics between lupanine and sparteine (Yovo et al., 1984).
properties
CAS RN |
6113-05-9 |
---|---|
Product Name |
(+/-)-Lupanine dihydrochloride |
Molecular Formula |
C15H26Cl2N2O |
Molecular Weight |
321.286 |
IUPAC Name |
7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |
InChI Key |
XAJLNIYNOAYDNE-QFKNLBMVSA-N |
SMILES |
O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lupanine dihydrochloride, (+/-)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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